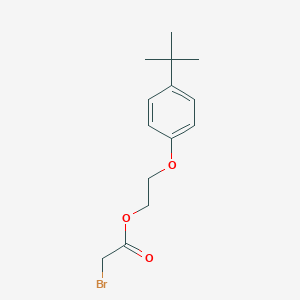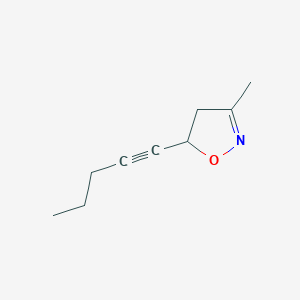
3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an alkyne with a nitrile oxide, which can be generated in situ from a nitroalkane and a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield dihydro-oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of substituted oxazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and dihydro-oxazole derivatives, which can have different functional groups attached to the oxazole ring.
科学的研究の応用
3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
3-Phenyluracil: Another heterocyclic compound with herbicidal properties.
Tau-Protein Targeting PROTACs: Bifunctional compounds used in the modulation of tau protein.
Uniqueness
3-Methyl-5-(pent-1-yn-1-yl)-4,5-dihydro-1,2-oxazole is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and have diverse applications. Its ability to form stable derivatives and interact with biological targets makes it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
7157-79-1 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
3-methyl-5-pent-1-ynyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-3-4-5-6-9-7-8(2)10-11-9/h9H,3-4,7H2,1-2H3 |
InChIキー |
DWQSSVVWRLRGFH-UHFFFAOYSA-N |
正規SMILES |
CCCC#CC1CC(=NO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 2-{[(2-methoxy-5-methylphenyl)carbamoyl]oxy}propanoate](/img/structure/B14724145.png)
![N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide](/img/structure/B14724148.png)
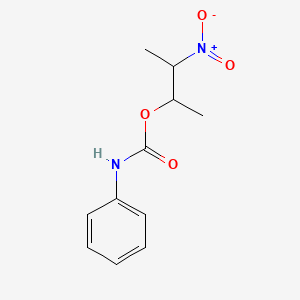

![5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B14724162.png)
![5-((4'-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1'-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid](/img/structure/B14724170.png)
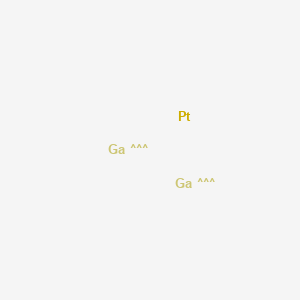

![2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14724191.png)
![(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole](/img/structure/B14724196.png)

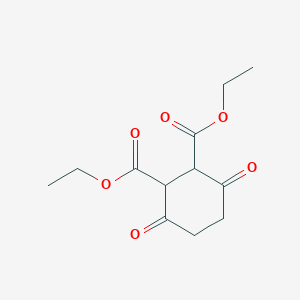
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
